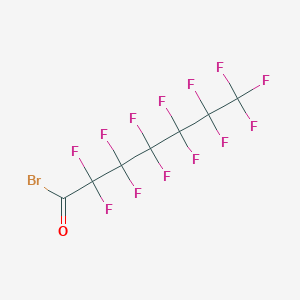

Tridecafluoroheptanoyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tridecafluoroheptanoyl bromide and related compounds involves the reaction of hexa-alkylphosphorus triamides with trifluoromethyl bromide, leading to the formation of trifluoromethyltris(dialkylamino)phosphonium bromides. These compounds have been utilized for the trifluoromethylation of various substrates, showcasing the versatility and reactivity of trifluoromethyl-containing compounds (Chernega et al., 1995).

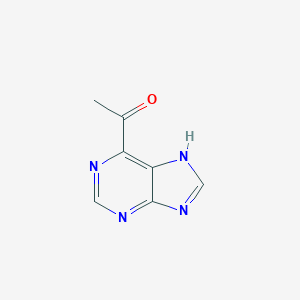

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds, such as tridecafluoroheptanoyl bromide, has been extensively studied using techniques like X-ray crystallography. These studies reveal a distorted tetrahedral bond configuration around the phosphorus atom, with a rather long C-P bond, indicative of the unique structural aspects imparted by the trifluoromethyl group (Chernega et al., 1995).

Chemical Reactions and Properties

Tridecafluoroheptanoyl bromide undergoes various chemical reactions, including perfluoroalkylation of aromatic compounds, which occurs under specific conditions facilitated by sulfur dioxide radical anion precursors. This method allows for the regioselective perfluoroalkylation of electron-rich aromatic compounds, demonstrating the compound's utility in synthetic organic chemistry (Tordeux, Langlois, & Wakselman, 1990).

Applications De Recherche Scientifique

Reactivity and Synthetic Applications

- Synthesis of Alkyltrifluoromethyls : Bromine trifluoride, related to Tridecafluoroheptanoyl bromide, has been utilized to generate new types of reactions and compounds, specifically in the conversion of alkyl bromides to RCHBrCF3 compounds. This demonstrates the potential of halogenated bromides in facilitating the introduction of fluorinated groups into organic molecules (Hagooly, Ben-David, & Rozen, 2002).

- Selective Reactions in Organic Chemistry : Bromine trifluoride's role in substituting carbon-halogen bonds with carbon-fluorine bonds highlights the versatility of halogenated reagents in organic synthesis, potentially extending to the applications of Tridecafluoroheptanoyl bromide in creating fluorinated organic compounds (Rozen, 2010).

Environmental and Analytical Studies

- Groundwater Recharge Evaluation : Bromide tracers, including compounds similar to Tridecafluoroheptanoyl bromide, have been used to determine groundwater recharge rates, indicating its utility in environmental analysis and hydrological studies (Wang et al., 2008).

Novel Reactions and Mechanistic Insights

- Underutilized Reagents in Organic Chemistry : Bromine trifluoride, akin to Tridecafluoroheptanoyl bromide, has shown promise in generating new types of reactions, indicating the potential for discovering innovative applications of Tridecafluoroheptanoyl bromide in synthesizing fluorinated esters and ethers (Rozen, Rechavi, & Hagooly, 2001).

Electrochemical Studies

- Electro-oxidation of Bromide : Studies on the electro-oxidation of bromide ions offer insights into the electrochemical properties that could be relevant for understanding the behavior of Tridecafluoroheptanoyl bromide under various conditions, suggesting its application in developing electrochemical sensors or processes (Allen et al., 2005).

Environmental Impact and Treatment Technologies

- Bromide's Role in Disinfection By-products Formation : Understanding how bromide ions influence the formation of disinfection by-products in water treatment processes can inform the environmental impact of bromide-containing compounds like Tridecafluoroheptanoyl bromide and strategies for mitigating their effects (Chang, Lin, & Chiang, 2001).

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMDGCKMRBEXNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF13O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379827 |

Source

|

| Record name | tridecafluoroheptanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tridecafluoroheptanoyl bromide | |

CAS RN |

159623-34-4 |

Source

|

| Record name | tridecafluoroheptanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)